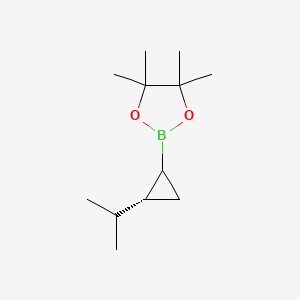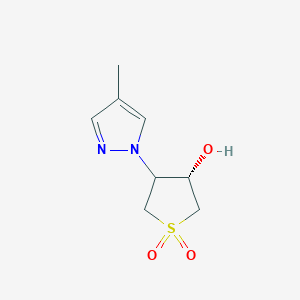![molecular formula C20H10Br2N2 B13347218 3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
3,11-Dibromodibenzo[a,j]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dibromodibenzo[a,j]phenazine is a chemical compound with the molecular formula C20H10Br2N2. It is a derivative of dibenzo[a,j]phenazine, characterized by the presence of two bromine atoms at the 3 and 11 positions of the phenazine ring system.
Vorbereitungsmethoden
The synthesis of 3,11-Dibromodibenzo[a,j]phenazine typically involves the bromination of dibenzo[a,j]phenazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
3,11-Dibromodibenzo[a,j]phenazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenazine ring system can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with tailored properties .
Wissenschaftliche Forschungsanwendungen
3,11-Dibromodibenzo[a,j]phenazine has found applications in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as fluorescent probes and imaging agents in biological studies.
Medicine: Research has explored the potential of this compound derivatives as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3,11-Dibromodibenzo[a,j]phenazine and its derivatives involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to their observed effects. For example, in biological systems, the compound may bind to DNA or proteins, affecting their function and leading to changes in cellular processes .
In the context of materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in the development of electronic devices .
Vergleich Mit ähnlichen Verbindungen
3,11-Dibromodibenzo[a,j]phenazine can be compared with other similar compounds, such as:
Dibenzo[a,j]phenazine: The parent compound without bromine substitution.
3,11-Diaminodibenzo[a,j]phenazine: A derivative with amino groups instead of bromine atoms.
Phenazine: A simpler structure with a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C20H10Br2N2 |
|---|---|
Molekulargewicht |
438.1 g/mol |
IUPAC-Name |
7,19-dibromo-2,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C20H10Br2N2/c21-13-3-5-15-11(9-13)1-7-17-19(15)24-20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10H |
InChI-Schlüssel |
MAVBQTBTGPWTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2N=C4C5=C(C=CC4=N3)C=C(C=C5)Br)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)

![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
